molecular formula C18H15N3O4S B3471819 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B3471819
M. Wt: 369.4 g/mol
InChI Key: RCYKUEIKWLSPTR-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[b]thiophene derivative with a 1,3-dioxoisoindolin-2-yl acetamido substituent at position 2 and a carboxamide group at position 3 (Fig. 1). The carboxamide group enhances solubility and hydrogen-bonding capacity, which may influence biological activity or crystallization behavior .

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c19-15(23)14-11-6-3-7-12(11)26-16(14)20-13(22)8-21-17(24)9-4-1-2-5-10(9)18(21)25/h1-2,4-5H,3,6-8H2,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYKUEIKWLSPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phthalimide derivative, which is then reacted with an appropriate acylating agent to introduce the acetamido group. The cyclopenta[b]thiophene ring is subsequently formed through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for functional group variations, ring size, and reported applications:

Structural Analogs with Cyclopenta[b]thiophene Core

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activities/Properties Reference ID
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl) analog Tetrahydrofuran-2-ylmethyl group at carboxamide ~469.5* Enhanced solubility due to tetrahydrofuran moiety; potential CNS applications inferred
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido group at position 2; ester group at position 3 ~388.4 Antifungal and antibacterial activities (e.g., against Candida spp. and S. aureus)
2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester 2-Hydroxybenzylidene Schiff base at position 2; methyl ester at position 3 ~371.4 UV absorption properties; potential as a photosensitizer or ligand for metal complexes
Ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamido) analog Nitrophenyl-thienopyrimidinyl thioether; ester group ~640.6 Hypothesized kinase inhibition due to thienopyrimidine core; no explicit bioactivity reported

Notes:

  • 1,3-Dioxoisoindolinyl vs. Tetrahydrofuran : The former increases rigidity and dipole interactions, favoring crystallinity, while the latter improves solubility .
  • Carboxamide vs. Ester : Carboxamide enhances hydrogen-bonding capacity (critical for protein binding) compared to ester derivatives .

Ring-Expanded Analogs

Compound Name Ring Size Key Substituents Molecular Weight (g/mol) Properties Reference ID
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene 7-membered Amino and cyano/ester groups ~236.3 (3a) / ~279.3 (3b) Broader ring conformation increases steric bulk; reduced planarity vs. 5-membered analogs

Notes:

  • Larger rings (e.g., cyclohepta[b]thiophene) reduce π-π stacking efficiency but may improve membrane permeability in drug design .

Functional Group Variations in Thioureido Derivatives

  • Phenylthioureido Group : Demonstrated antifungal activity against Candida albicans (MIC: 12.5 µg/mL) and antibacterial activity against Staphylococcus aureus (MIC: 25 µg/mL) .
  • 1,3-Dioxoisoindolinyl Group: No direct bioactivity reported, but analogous isoindolinone derivatives show anticancer and anti-inflammatory properties .

Research Findings and Trends

Synthetic Accessibility: The target compound is synthesized via condensation of 2-amino-cyclopenta[b]thiophene-3-carboxamide with 1,3-dioxoisoindoline-2-acetyl chloride, analogous to thioureido derivative preparations . Ester derivatives (e.g., ) require multistep routes involving thienopyrimidine intermediates, complicating scalability.

Crystallography and Hydrogen Bonding :

  • Carboxamide derivatives form robust hydrogen-bonding networks (N–H···O and O–H···N motifs), critical for crystal engineering .
  • Thioureido analogs exhibit bifurcated hydrogen bonds (N–H···S and N–H···O), stabilizing supramolecular assemblies .

Biological Implications: Antimicrobial Gap: The target compound’s lack of thioureido or nitro groups may limit its efficacy compared to . Drug Design Potential: The 1,3-dioxoisoindolinyl group could be leveraged in protease inhibitors or kinase modulators due to its electron-deficient aromatic system .

Biological Activity

The compound 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound consists of several key functional groups that contribute to its biological activity. The presence of the isoindolinone moiety is significant for its interaction with biological targets, while the cyclopentathiophene core may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. For example, one method involves the reaction of 1,3-dioxoisoindoline derivatives with acetamide under specific conditions to yield the desired product .

Preliminary studies suggest that this compound may exert its biological effects through multiple pathways:

  • STAT3 Degradation : It has been shown to function as a potent STAT3 degrader, which is crucial in various cancers. By promoting the degradation of STAT3, it may inhibit cancer cell proliferation and induce apoptosis in gastric cancer cells .
  • Antitumor Activity : In vitro assays indicate that the compound demonstrates significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

In Vitro Studies

Research has demonstrated that the compound exhibits:

  • Cell Cycle Arrest : Treatment with this compound has been associated with G1 phase arrest in cancer cells, indicating its role in disrupting cell cycle progression .
  • Apoptotic Induction : Flow cytometry analyses have revealed increased apoptotic markers in treated cells compared to controls .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. Animal models have shown promising results:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size and weight compared to untreated controls .
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, but further studies are necessary to establish long-term safety .

Gastric Cancer

A notable case study involved the use of this compound in a gastric cancer model. The results indicated a significant reduction in tumor volume and improved survival rates among treated subjects compared to those receiving standard chemotherapy .

Other Cancer Types

Further investigations have explored its efficacy against breast and lung cancers. The findings suggest that the compound's mechanism may be broadly applicable across various malignancies due to its ability to modulate key signaling pathways involved in tumorigenesis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
STAT3 DegradationPotent degradation observed
CytotoxicitySignificant cytotoxic effects on cancer cells
Cell Cycle ArrestG1 phase arrest noted
Apoptosis InductionIncreased apoptotic markers
Tumor Growth InhibitionReduced tumor size in vivo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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